2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
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Overview
Description
2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with a benzyl group and a fluorenylmethoxycarbonyl (Fmoc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The benzyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary amines.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary amines.
Substitution: Free amine
Scientific Research Applications
2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be used to protect amino groups during peptide synthesis, allowing for selective reactions at other sites. The benzyl group can participate in hydrophobic interactions, while the piperazine ring can act as a scaffold for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc group and are used in peptide synthesis.
Benzyl-protected compounds: Similar to the benzyl group in the target compound, these are used for protecting functional groups during synthesis
Uniqueness
2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid is unique due to the combination of the Fmoc and benzyl groups on a piperazine scaffold. This unique structure allows for versatile applications in various fields of research .
Properties
IUPAC Name |
2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHGDYQPEAZKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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